2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Description
2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a heterocyclic compound featuring a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 4-chlorophenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 2-methylphenyl substituent. The 1,2,4-oxadiazole moiety is a five-membered aromatic ring containing two nitrogen and one oxygen atom, known for enhancing metabolic stability and bioavailability in medicinal chemistry applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2/c1-15-6-2-3-7-18(15)22-26-23(30-27-22)21-14-28(17-12-10-16(25)11-13-17)24(29)20-9-5-4-8-19(20)21/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMZUGOVGFXEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Coupling with isoquinolinone: The oxadiazole intermediate can then be coupled with an isoquinolinone derivative under suitable conditions, such as using a base and a solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinolinone moiety.
Reduction: Reduction reactions could target the oxadiazole ring or the chlorophenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions might occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 1,2,4-oxadiazole substituent at position 4 aligns with derivatives in and , which exhibit enhanced stability due to aromatic nitrogen-oxygen systems .
- The absence of a sulfanyl group (cf. ) may reduce electrophilic reactivity, favoring selective binding .
Physicochemical and Electronic Properties
For example:
- The 4-chlorophenyl group increases electron-withdrawing effects, lowering the LUMO energy and enhancing electrophilicity .
- The 1,2,4-oxadiazole ring contributes to planar geometry, facilitating π-orbital overlap with biological targets .
Computational and Experimental Validation
- DFT Studies : The B3LYP functional () and Colle-Salvetti correlation-energy methods () are widely used to optimize geometries and calculate thermodynamic properties. For example, the Gibbs free energy of formation for the oxadiazole ring can be compared with analogues to assess stability .
- Multiwfn Analysis : Topological analysis of electron density (e.g., Laplacian values) can identify reactive sites, such as the oxadiazole oxygen or chlorophenyl chlorine .
Biological Activity
The compound 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 415.89 g/mol. The structure features a dihydroisoquinoline core substituted with a chlorophenyl group and an oxadiazole moiety, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H21ClN3O2 |
| Molecular Weight | 415.89 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been shown to inhibit the growth of various bacteria and fungi. The specific compound has not been extensively studied for antimicrobial properties; however, its structural analogs suggest potential efficacy against pathogens.
Anticancer Potential
Recent research indicates that similar compounds with oxadiazole structures can act as RET kinase inhibitors, which are promising targets in cancer therapy. A study highlighted a compound (I-8) that demonstrated strong inhibition of RET kinase activity, leading to reduced cell proliferation in cancer models. This suggests that the compound may share similar mechanisms and could be evaluated for anticancer activity.
"Compounds containing the oxadiazole moiety have shown promising results as RET kinase inhibitors."
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented in various studies. For example, derivatives exhibiting selective inhibition of cyclooxygenase (COX) enzymes have been developed. These findings indicate that the compound may also possess anti-inflammatory properties worth investigating.
Study on RET Kinase Inhibition
In a study published by Choi et al., a series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase. The findings showed that certain derivatives significantly inhibited cell proliferation driven by RET mutations. This study underscores the potential for further research into the specific compound's activity against RET kinase.
Structure-Activity Relationship (SAR)
Research into SAR has revealed that modifications to the oxadiazole ring can enhance biological activity. For instance, increasing electron-withdrawing substituents on the aromatic rings can improve potency against target enzymes. This knowledge can guide future synthesis and optimization of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
